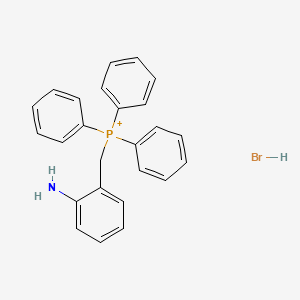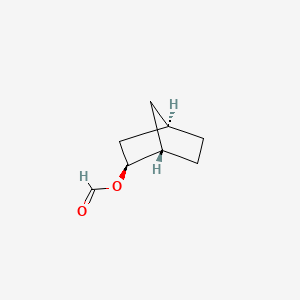
Sgxieznaocvsko-csmhccousa-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-2-Norbornyl formate: is an organic compound with the molecular formula C8H12O2 . It is a formate ester derived from norbornane, a bicyclic hydrocarbon. This compound is known for its participation in various chemical transformations, particularly in the field of organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of exo-2-Norbornyl formate typically involves the reaction of norbornene with formic acid. The process is carried out under reflux conditions for several hours. After the reaction, the mixture is distilled to remove excess formic acid, yielding exo-2-Norbornyl formate as a colorless oil .
Industrial Production Methods: While specific industrial production methods for exo-2-Norbornyl formate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient distillation techniques ensures high purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: exo-2-Norbornyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Norbornanone using chromic acid in acetone.
Hydrolysis: The compound can be hydrolyzed to yield exo-2-Norborneol.
Substitution: It participates in ruthenium-catalyzed transformations of alkyl formates.
Common Reagents and Conditions:
Oxidation: Chromic acid in acetone at controlled temperatures.
Hydrolysis: Aqueous ethanolic solution of potassium hydroxide.
Substitution: Ruthenium catalysts under specific conditions.
Major Products Formed:
2-Norbornanone: from oxidation.
exo-2-Norborneol: from hydrolysis.
Aplicaciones Científicas De Investigación
exo-2-Norbornyl formate is utilized in various scientific research applications:
Organic Synthesis: It is used in the synthesis of complex organic molecules and intermediates.
Catalysis: The compound participates in ruthenium-catalyzed transformations, making it valuable in catalytic studies.
Material Science:
Mecanismo De Acción
The mechanism of action of exo-2-Norbornyl formate involves its participation in chemical reactions through the formate ester group. The molecular targets and pathways are primarily related to its reactivity with oxidizing agents, hydrolyzing agents, and catalysts. The formate group facilitates various transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
- exo-2-Norborneol
- 2-Norbornanone
- Norbornene
Comparison:
- exo-2-Norbornyl formate is unique due to its formate ester group, which allows it to participate in specific reactions such as ruthenium-catalyzed transformations .
- exo-2-Norborneol and 2-Norbornanone are products derived from exo-2-Norbornyl formate through hydrolysis and oxidation, respectively .
- Norbornene is the starting material for the synthesis of exo-2-Norbornyl formate .
This detailed article provides a comprehensive overview of exo-2-Norbornyl formate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C8H12O2/c9-5-10-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8+/m1/s1 |
Clave InChI |
SGXIEZNAOCVSKO-CSMHCCOUSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1C[C@@H]2OC=O |
SMILES canónico |
C1CC2CC1CC2OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


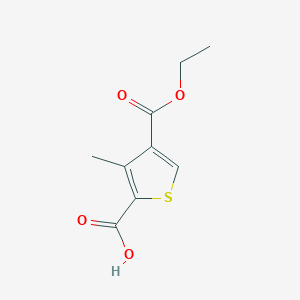

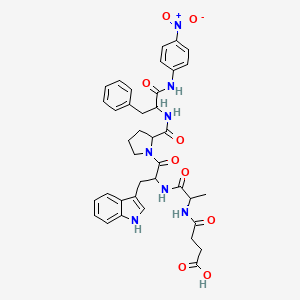
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

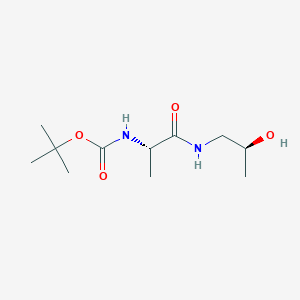

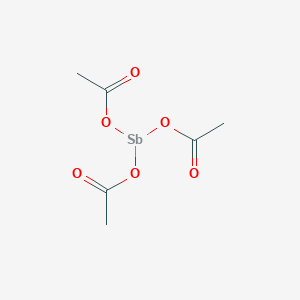

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
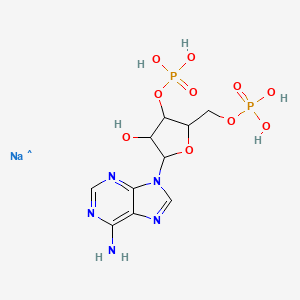
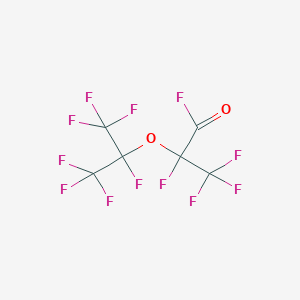
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
